molecular formula C22H18Cl2N2O5S B298750 N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide

N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide

Cat. No. B298750
M. Wt: 493.4 g/mol
InChI Key: ARIOITPCNHIUFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide, also known as BDA-410, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDA-410 belongs to the class of small molecule inhibitors that target the ubiquitin-proteasome system, which plays a crucial role in cellular protein degradation.

Mechanism of Action

N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide exerts its pharmacological effects by inhibiting the proteasome-mediated degradation of proteins. The proteasome is a large protein complex that plays a crucial role in cellular protein degradation by breaking down damaged or misfolded proteins. N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide binds to the proteasome and inhibits its activity, leading to the accumulation of misfolded or damaged proteins, which can then trigger apoptosis or other cellular responses.
Biochemical and Physiological Effects
N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide has been shown to induce apoptosis in cancer cells by inhibiting the proteasome-mediated degradation of pro-apoptotic proteins. N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide has also been found to reduce the accumulation of misfolded proteins in neurodegenerative disorders, leading to improved neuronal function and reduced neuroinflammation. In addition, N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide has been shown to reduce inflammation in various inflammatory diseases by inhibiting the activation of NF-κB and reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide in lab experiments is its specificity for the proteasome, which allows for targeted inhibition of protein degradation. N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide has also been found to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.
One of the limitations of N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide is its relatively low potency compared to other proteasome inhibitors, such as bortezomib. N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide also has limited solubility in aqueous solutions, which can pose challenges in experimental settings.

Future Directions

Future research on N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide could focus on exploring its potential therapeutic applications in other diseases, such as viral infections, autoimmune disorders, and metabolic disorders. In addition, further studies could investigate the mechanisms underlying the neuroprotective and anti-inflammatory effects of N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide, as well as its potential interactions with other drugs. Finally, the development of more potent and soluble analogs of N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide could enhance its therapeutic potential in clinical settings.

Synthesis Methods

The synthesis of N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide involves several steps, starting from commercially available starting materials. The first step involves the preparation of 3,5-dichloro-4-methylbenzenesulfonamide, which is then reacted with 4-(2-aminoethoxy)-3,5-dichlorobenzoyl chloride to obtain the intermediate compound. The final step involves the reaction of the intermediate with 1,3-benzodioxole-5-carboxylic acid to yield N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide. The entire synthesis process has been reported in detail in the scientific literature.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. In cancer research, N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide has also been found to induce apoptosis in cancer cells by inhibiting the proteasome-mediated degradation of pro-apoptotic proteins. Moreover, N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide has been shown to enhance the efficacy of chemotherapy drugs in cancer treatment.
In neurodegenerative disorders, N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide has been found to have neuroprotective effects by reducing the accumulation of misfolded proteins, such as alpha-synuclein and tau, which are associated with Parkinson's and Alzheimer's diseases, respectively. N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.
In inflammatory diseases, N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide has been found to reduce inflammation by inhibiting the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β.

properties

Product Name

N-(1,3-benzodioxol-5-yl)-2-{3,5-dichloro[(4-methylphenyl)sulfonyl]anilino}acetamide

Molecular Formula

C22H18Cl2N2O5S

Molecular Weight

493.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(3,5-dichloro-N-(4-methylphenyl)sulfonylanilino)acetamide

InChI

InChI=1S/C22H18Cl2N2O5S/c1-14-2-5-19(6-3-14)32(28,29)26(18-9-15(23)8-16(24)10-18)12-22(27)25-17-4-7-20-21(11-17)31-13-30-20/h2-11H,12-13H2,1H3,(H,25,27)

InChI Key

ARIOITPCNHIUFJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC3=C(C=C2)OCO3)C4=CC(=CC(=C4)Cl)Cl

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC3=C(C=C2)OCO3)C4=CC(=CC(=C4)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.